2,7-bis(trifluoromethyl)quinoline-4-carboxylic Acid
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Overview
Description
2,7-bis(trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is notable for its unique chemical structure, which includes two trifluoromethyl groups and a carboxylic acid group attached to a quinoline core. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
The synthesis of 2,7-bis(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from substituted anilines. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
2,7-bis(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,7-bis(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential as an antimalarial agent and in the development of other therapeutic drugs.
Industry: The compound’s stability and lipophilicity make it useful in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism by which 2,7-bis(trifluoromethyl)quinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, in antimalarial research, it is believed to inhibit the function of the Plasmodium falciparum ribosome, thereby disrupting protein synthesis and leading to the death of the parasite . The compound’s trifluoromethyl groups enhance its binding affinity to these molecular targets, making it a potent inhibitor .
Comparison with Similar Compounds
2,7-bis(trifluoromethyl)quinoline-4-carboxylic acid can be compared to other fluorinated quinoline derivatives such as:
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid: Similar in structure but with different positions of the trifluoromethyl groups, leading to variations in chemical reactivity and biological activity.
4-chloro-2,8-bis(trifluoromethyl)quinoline: Contains a chlorine atom, which can alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial applications .
Properties
CAS No. |
35853-52-2 |
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Molecular Formula |
C12H5F6NO2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2,7-bis(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)5-1-2-6-7(10(20)21)4-9(12(16,17)18)19-8(6)3-5/h1-4H,(H,20,21) |
InChI Key |
CLSHWNXEVGOHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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